molecular formula C7H9N3 B13980064 4-(Prop-1-en-2-yl)pyrimidin-5-amine

4-(Prop-1-en-2-yl)pyrimidin-5-amine

Cat. No.: B13980064
M. Wt: 135.17 g/mol
InChI Key: BZLSZJUTCRVCKS-UHFFFAOYSA-N
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Description

4-(1-Methylethenyl)-5-pyrimidinamine: is a chemical compound with a unique structure that includes a pyrimidine ring substituted with an isopropenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylethenyl)-5-pyrimidinamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine derivatives and isopropenyl-containing reagents.

    Reaction Conditions: The key step involves the introduction of the isopropenyl group to the pyrimidine ring. This can be achieved through various methods, including

Industrial Production Methods

Industrial production of 4-(1-Methylethenyl)-5-pyrimidinamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Continuous Flow Reactors: For efficient and scalable production.

    Catalyst Optimization: To improve reaction rates and selectivity.

    Purification Techniques: Such as crystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylethenyl)-5-pyrimidinamine undergoes various chemical reactions, including:

    Oxidation: The isopropenyl group can be oxidized to form corresponding alcohols or ketones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

    Oxidation Products: Alcohols, ketones, or carboxylic acids.

    Reduction Products: Reduced pyrimidine derivatives.

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4-(1-Methylethenyl)-5-pyrimidinamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Methylethenyl)-5-pyrimidinamine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Methylethenyl)-5-pyrimidinol
  • 4-(1-Methylethenyl)-5-pyrimidinecarboxylic acid
  • 4-(1-Methylethenyl)-5-pyrimidinethione

Uniqueness

4-(1-Methylethenyl)-5-pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

4-prop-1-en-2-ylpyrimidin-5-amine

InChI

InChI=1S/C7H9N3/c1-5(2)7-6(8)3-9-4-10-7/h3-4H,1,8H2,2H3

InChI Key

BZLSZJUTCRVCKS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=NC=NC=C1N

Origin of Product

United States

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